molecular formula C20H25N3OS B359121 5-(4-tert-butylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 488092-84-8

5-(4-tert-butylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359121
CAS No.: 488092-84-8
M. Wt: 355.5g/mol
InChI Key: YFIKUQIKOOFHRW-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methyl group, and a hexahydropyrido-thieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidinone core.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a substitution reaction, typically using tert-butylphenyl halides and a suitable base.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Hydrogenation: The final step involves the hydrogenation of the intermediate compound to form the hexahydropyrido-thieno-pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, sulfonates, suitable bases or acids.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific structural features, such as the hexahydropyrido-thieno-pyrimidinone core and the presence of both tert-butylphenyl and methyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

488092-84-8

Molecular Formula

C20H25N3OS

Molecular Weight

355.5g/mol

IUPAC Name

5-(4-tert-butylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C20H25N3OS/c1-20(2,3)13-7-5-12(6-8-13)17-21-18(24)16-14-9-10-23(4)11-15(14)25-19(16)22-17/h5-8,17,22H,9-11H2,1-4H3,(H,21,24)

InChI Key

YFIKUQIKOOFHRW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Origin of Product

United States

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